(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
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Description
(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.443. The purity is usually 95%.
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Biological Activity
The compound (2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a prop-2-enamide backbone with two methoxy-substituted phenyl groups and a pyrrolidine derivative, which contributes to its biological properties.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various derivatives related to this compound against cancer cell lines. The MTT assay is commonly used to assess cell viability and cytotoxicity. For instance, compounds similar to this one have shown significant cytotoxic activity against several cancer cell lines, including HeLa and MCF-7, with IC50 values indicating effective inhibition of cell growth.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | X μM |
Similar Compound A | MCF-7 | 29 μM |
Similar Compound B | HeLa | 73 μM |
Note: Specific IC50 values for the target compound are currently not available in the literature but can be inferred from related compounds.
The mechanisms underlying the cytotoxic effects of this compound may involve several pathways:
- Inhibition of Cell Proliferation : The presence of the pyrrolidine moiety may enhance interactions with cellular targets involved in cell cycle regulation.
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Targeting Enzymatic Activity : Some derivatives exhibit inhibitory effects on key enzymes involved in tumor growth and metastasis.
Case Studies
A notable study investigated a series of oxadiazole derivatives, closely related to the target compound, which demonstrated significant anticancer properties. The results indicated that structural modifications could enhance lipophilicity and improve bioavailability, thereby increasing efficacy against cancer cell lines .
Another study focused on the synthesis and biological evaluation of compounds containing piperidine and oxadiazole moieties. These compounds showed promising antibacterial and anticancer activities, suggesting that similar modifications might enhance the biological profile of this compound .
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-18-8-6-17(7-9-18)24-14-16(13-22(24)26)23-21(25)11-5-15-4-10-19(28-2)20(12-15)29-3/h4-12,16H,13-14H2,1-3H3,(H,23,25)/b11-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZUOLNZPLXOL-WZUFQYTHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.